![molecular formula C12H10N4O3 B12086202 Phenol, 5-amino-2-[(2-nitrophenyl)azo]- CAS No. 84142-44-9](/img/structure/B12086202.png)
Phenol, 5-amino-2-[(2-nitrophenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is an azo dye compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, printing, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- typically involves a diazo-coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a phenol derivative. The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazo-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 5-amino-2-[(2-aminophenyl)azo]phenol.
Oxidation: Quinone derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and inks
Mechanism of Action
The mechanism of action of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-methyl-2-[(2-nitrophenyl)azo]-
- Phenol, 2-[(2-nitrophenyl)azo]-4-sulfonic acid
- Phenol, 2-[(2-nitrophenyl)azo]-5-chloro-
Uniqueness
Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups allows for versatile chemical modifications and applications .
Properties
CAS No. |
84142-44-9 |
|---|---|
Molecular Formula |
C12H10N4O3 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-amino-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H10N4O3/c13-8-5-6-10(12(17)7-8)15-14-9-3-1-2-4-11(9)16(18)19/h1-7,17H,13H2 |
InChI Key |
OACQRHYZNLIGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2)N)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


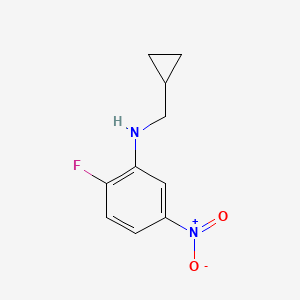
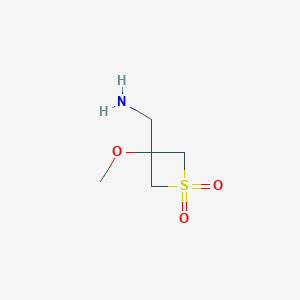


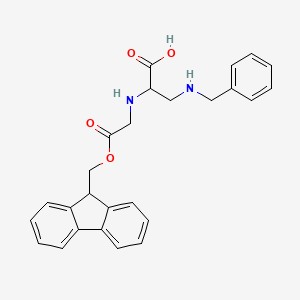



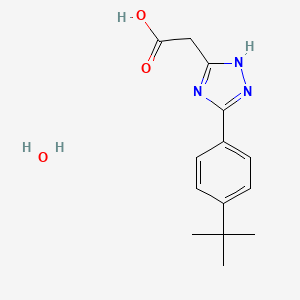
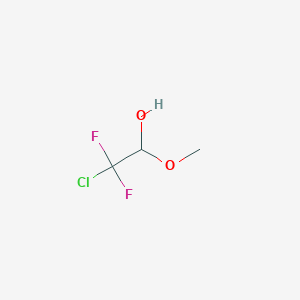
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)


